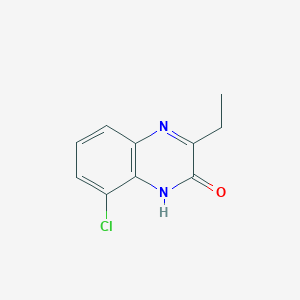

8-Chloro-3-ethyl-2(1H)-quinoxalinone

Numéro de catalogue B8548146

Poids moléculaire: 208.64 g/mol

Clé InChI: QLLNHOFFSBXWNY-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08716290B2

Procedure details

To a solution of 8-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.30 Kg, 6.17 mol) in anhydrous 1,4-dioxane (15 L) was added DDQ (1.47 Kg, 6.48 mol). The reaction mixture was stirred for 3 h (the internal temperature went up to 45° C. after DDQ addition). After this time LC-MS analysis showed that the reaction was complete. The mixture was evaporated under reduced pressure to give a brown residue. To this residue was added 2M aqueous NaOH to adjust the pH to 7-8. The resulting yellow solid was collected by filtration, suspended in saturated aq. NaHCO3, stirred for 1 h, and filtered to give a light green solid. The light green solid was suspended in saturated aqueous NaHCO3, stirred, filtered and washed with saturated aqueous NaHCO3 and water to give an off-white solid. The off-white solid was suspended in water, mixed well, filtered, washed with water, air-dried overnight, and dried under high vacuum at 50° C. to give 8-chloro-3-ethylquinoxalin-2(1H)-one (1 Kg). 1H NMR (DMSO-d6) δ ppm 7.69-7.75 (m, 1H), 7.59-7.65 (m, 1H), 7.29 (t, J=8.0 Hz, 1H), 2.84 (q, J=7.4 Hz, 2H), 1.23 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=209.1 (M+1).

Quantity

1.3 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[CH:8]([CH2:13][CH3:14])[NH:7]2.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[OH-].[Na+]>O1CCOCC1.C([O-])(O)=O.[Na+].O>[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[NH:10][C:9](=[O:12])[C:8]([CH2:13][CH3:14])=[N:7]2 |f:2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC=C2NC(C(NC12)=O)CC

|

|

Name

|

|

|

Quantity

|

1.47 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

|

|

Name

|

|

|

Quantity

|

15 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 3 h (the internal temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

went up to 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a brown residue

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting yellow solid was collected by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light green solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated aqueous NaHCO3 and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed well

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum at 50° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=CC=C2N=C(C(NC12)=O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1 kg | |

| YIELD: CALCULATEDPERCENTYIELD | 77.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |